![molecular formula C15H11NOS2 B14235559 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde CAS No. 255833-19-3](/img/structure/B14235559.png)
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde is a compound that features a benzothiazole ring attached to a benzaldehyde moiety through a sulfanyl (thioether) linkage. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde typically involves the reaction of 2-mercaptobenzothiazole with 4-formylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid.
Reduction: 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzyl alcohol.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde is primarily attributed to its ability to interact with specific molecular targets. The benzothiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Similar structure but with a benzimidazole ring instead of a benzothiazole ring.
4-[(1H-Benzoxazol-2-yl)sulfanyl]benzaldehyde: Contains a benzoxazole ring, offering different biological activities.
Uniqueness
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde is unique due to the presence of the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
CAS No. |
255833-19-3 |
|---|---|
Molecular Formula |
C15H11NOS2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzaldehyde |
InChI |
InChI=1S/C15H11NOS2/c17-9-11-5-7-12(8-6-11)10-18-15-16-13-3-1-2-4-14(13)19-15/h1-9H,10H2 |
InChI Key |
KDQWKDNFKVDSPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)


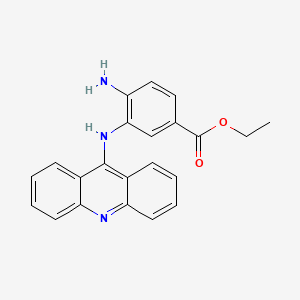
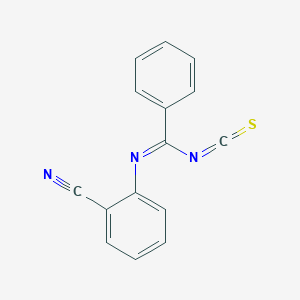
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)

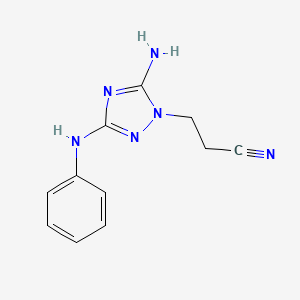
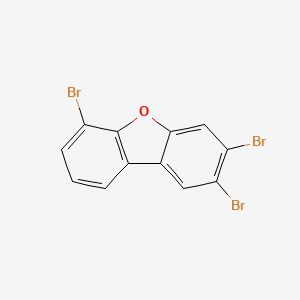
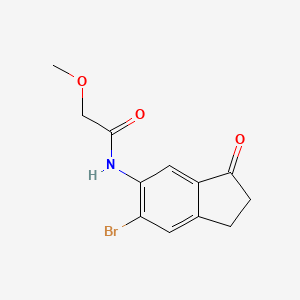
![2-[[4-(6-chloropyridazin-3-yl)piperazin-1-yl]methyl]-5-fluoro-1H-indole](/img/structure/B14235541.png)


